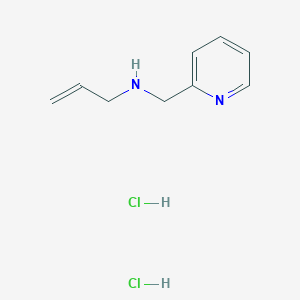

![molecular formula C12H14F4N2 B6362706 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine CAS No. 1206515-95-8](/img/structure/B6362706.png)

1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine” is a serotonergic releasing agent . It is also known as “1- (4- (Trifluoromethyl)phenyl)piperazine” or “pTFMPP” and is rarely encountered as a designer drug . It has a molecular formula of C11H13F3N2 .

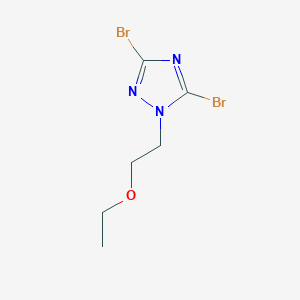

Molecular Structure Analysis

The molecular structure of “this compound” consists of a piperazine ring attached to a phenyl ring with a trifluoromethyl group at the 4-position . The molecular weight is 230.230 Da .Wissenschaftliche Forschungsanwendungen

Rhodium-Catalyzed Hydroformylation

- Synthesis of Neuroleptic Agents: This compound is used in the synthesis of Fluspirilen and Penfluridol, two neuroleptic agents, through a process involving rhodium-catalyzed hydroformylation (Botteghi, Marchetti, Paganelli, & Persi-Paoli, 2001).

Pharmaceutical Applications

- Fe-catalyzed Synthesis of Flunarizine: The compound plays a role in the synthesis of Flunarizine, a drug used to treat migraines, dizziness, and other conditions, through Fe-catalyzed reactions (Shakhmaev, Sunagatullina, & Zorin, 2016).

- Flunarizinium Isonicotinate: Used in the formation of flunarizinium isonicotinate, demonstrating the compound's utility in developing specific drug salts (Kavitha, Kaur, Jasinski, & Yathirajan, 2014).

Antimicrobial and Herbicidal Applications

- Synthesis of Antimicrobial Derivatives: Employed in creating antimicrobial quinolone derivatives effective against various bacterial strains (Patel, Patel, & Chauhan, 2007).

- Herbicidal and Plant Growth Regulatory Activities: Useful in synthesizing compounds acting as herbicides and cytokinin mimics, highlighting its application in agriculture (Stoilkova, Yonova, & Ananieva, 2014).

Chemical Structure and Synthesis

- Structural Analysis: Studies have been conducted to analyze its structural properties, crucial for understanding its behavior in various chemical reactions (Oezbey, Kendi, Göker, & Tunçbilek, 1998).

Drug Development and Evaluation

- Motilin Receptor Agonist Development: Involved in the discovery of novel small molecule motilin receptor agonists, showcasing its role in developing new therapeutic agents (Westaway et al., 2009).

- Antipsychotic Drug Synthesis: Used in the synthesis of potential atypical antipsychotic compounds, indicating its importance in psychiatric medication development (Bolós et al., 1996).

Advanced Drug Delivery Research

- Fluorine-18 Labelling: This compound has been used in the fluorine-18 labeling of fluoroquinolone antibiotics, essential for advanced imaging techniques like PET scans (Langer et al., 2003).

Wirkmechanismus

Target of Action

The primary target of 1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}piperazine, also known as pTFMPP, is the serotonin system . Serotonin is a neurotransmitter that plays a crucial role in mood regulation, sleep, appetite, and other physiological processes .

Mode of Action

pTFMPP acts as a serotonergic releasing agent . It stimulates the release of serotonin from nerve endings and inhibits its reuptake, leading to an increase in serotonin concentrations in the synaptic cleft . This results in prolonged and enhanced serotonergic signaling .

Biochemical Pathways

The increased serotonin in the synaptic cleft interacts with serotonin receptors, triggering a series of biochemical reactions. These reactions can lead to various physiological effects, such as mood elevation, appetite suppression, and enhanced sensory perception .

Pharmacokinetics

Like other piperazine derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body, metabolized in the liver, and excreted in the urine . The compound’s bioavailability, half-life, and other ADME properties remain to be determined.

Result of Action

The increased serotonergic signaling resulting from pTFMPP’s action can lead to various effects at the molecular and cellular levels. These effects can include changes in gene expression, neuron excitability, and synaptic plasticity . At the behavioral level, these changes can manifest as alterations in mood, appetite, sensory perception, and other psychological and physiological functions .

Action Environment

The action, efficacy, and stability of pTFMPP can be influenced by various environmental factors. These factors can include pH, temperature, and the presence of other substances that can interact with pTFMPP or affect its metabolism . For example, substances that inhibit the enzymes responsible for pTFMPP’s metabolism can increase its concentration and prolong its effects .

Eigenschaften

IUPAC Name |

1-[[4-fluoro-2-(trifluoromethyl)phenyl]methyl]piperazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14F4N2/c13-10-2-1-9(11(7-10)12(14,15)16)8-18-5-3-17-4-6-18/h1-2,7,17H,3-6,8H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JOFNQKGOVZPLSU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=C2)F)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14F4N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3,5-Bis(trifluoromethyl)benzoyl]piperazine; 95%](/img/structure/B6362631.png)

![(2-Methylpropyl)({[4-(2-methylpropyl)phenyl]methyl})amine](/img/structure/B6362637.png)

![1-{[4-Fluoro-2-(trifluoromethyl)phenyl]methyl}-1,4-diazepane](/img/structure/B6362644.png)

amine hydrochloride](/img/structure/B6362665.png)

![1-(Pyridin-2-ylmethyl)piperidin-4-one, {7,7-dimethylbicyclo[2.2.1]heptan-1-yl}methanesulfonic acid, 95%](/img/structure/B6362667.png)

![3-{[(Propan-2-yl)amino]methyl}phenol hydrochloride](/img/structure/B6362681.png)

![1-[(3-Chloro-2-fluorophenyl)methyl]-2-methylpiperazine](/img/structure/B6362722.png)